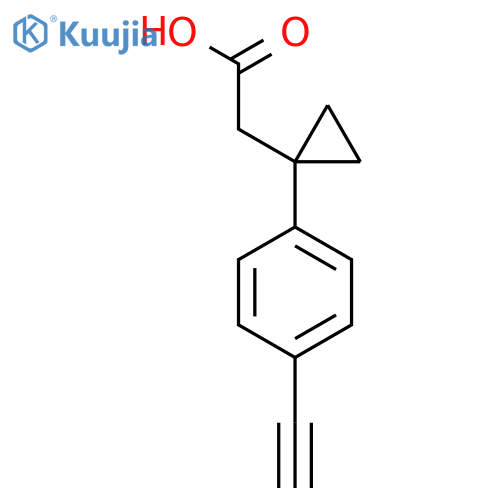

Cas no 2228411-68-3 (2-1-(4-ethynylphenyl)cyclopropylacetic acid)

2-1-(4-ethynylphenyl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-1-(4-ethynylphenyl)cyclopropylacetic acid

- 2-[1-(4-ethynylphenyl)cyclopropyl]acetic acid

- EN300-1757730

- 2228411-68-3

-

- インチ: 1S/C13H12O2/c1-2-10-3-5-11(6-4-10)13(7-8-13)9-12(14)15/h1,3-6H,7-9H2,(H,14,15)

- InChIKey: QNIVVERGMWAGKA-UHFFFAOYSA-N

- ほほえんだ: OC(CC1(C2C=CC(C#C)=CC=2)CC1)=O

計算された属性

- せいみつぶんしりょう: 200.083729621g/mol

- どういたいしつりょう: 200.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 37.3Ų

2-1-(4-ethynylphenyl)cyclopropylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1757730-5.0g |

2-[1-(4-ethynylphenyl)cyclopropyl]acetic acid |

2228411-68-3 | 5g |

$4391.0 | 2023-06-03 | ||

| Enamine | EN300-1757730-1g |

2-[1-(4-ethynylphenyl)cyclopropyl]acetic acid |

2228411-68-3 | 1g |

$1515.0 | 2023-09-20 | ||

| Enamine | EN300-1757730-0.05g |

2-[1-(4-ethynylphenyl)cyclopropyl]acetic acid |

2228411-68-3 | 0.05g |

$1272.0 | 2023-09-20 | ||

| Enamine | EN300-1757730-0.25g |

2-[1-(4-ethynylphenyl)cyclopropyl]acetic acid |

2228411-68-3 | 0.25g |

$1393.0 | 2023-09-20 | ||

| Enamine | EN300-1757730-0.5g |

2-[1-(4-ethynylphenyl)cyclopropyl]acetic acid |

2228411-68-3 | 0.5g |

$1453.0 | 2023-09-20 | ||

| Enamine | EN300-1757730-5g |

2-[1-(4-ethynylphenyl)cyclopropyl]acetic acid |

2228411-68-3 | 5g |

$4391.0 | 2023-09-20 | ||

| Enamine | EN300-1757730-10g |

2-[1-(4-ethynylphenyl)cyclopropyl]acetic acid |

2228411-68-3 | 10g |

$6512.0 | 2023-09-20 | ||

| Enamine | EN300-1757730-0.1g |

2-[1-(4-ethynylphenyl)cyclopropyl]acetic acid |

2228411-68-3 | 0.1g |

$1332.0 | 2023-09-20 | ||

| Enamine | EN300-1757730-2.5g |

2-[1-(4-ethynylphenyl)cyclopropyl]acetic acid |

2228411-68-3 | 2.5g |

$2969.0 | 2023-09-20 | ||

| Enamine | EN300-1757730-10.0g |

2-[1-(4-ethynylphenyl)cyclopropyl]acetic acid |

2228411-68-3 | 10g |

$6512.0 | 2023-06-03 |

2-1-(4-ethynylphenyl)cyclopropylacetic acid 関連文献

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

2-1-(4-ethynylphenyl)cyclopropylacetic acidに関する追加情報

Introduction to 2-1-(4-ethynylphenyl)cyclopropylacetic acid (CAS No. 2228411-68-3)

2-1-(4-ethynylphenyl)cyclopropylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228411-68-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopropylacetic acid derivatives, characterized by its unique structural motif that combines a cyclopropyl ring with an ethynylphenyl substituent. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a subject of extensive investigation for potential therapeutic applications.

The structure of 2-1-(4-ethynylphenyl)cyclopropylacetic acid features a cyclopropyl group attached to an acetic acid moiety, with a phenyl ring bearing an ethynyl group at the para position. This arrangement creates a molecule with both steric and electronic effects that can influence its interactions with biological targets. The cyclopropyl ring, known for its rigidity, can contribute to high binding affinity, while the ethynylphenyl moiety introduces π-system electron delocalization, which may enhance pharmacological activity. Such structural features are often exploited in drug design to optimize efficacy and selectivity.

In recent years, there has been growing interest in cyclopropylacetic acid derivatives due to their diverse biological profiles. The cyclopropyl group is particularly notable for its ability to mimic certain natural products and has been explored in various therapeutic contexts. For instance, studies have shown that compounds containing the cyclopropyl scaffold can exhibit inhibitory effects on certain enzymes and receptors, making them valuable candidates for drug development. The 4-ethynylphenyl substituent further enhances the compound's potential by introducing additional interaction points with biological targets, such as proteins or nucleic acids.

One of the most compelling aspects of 2-1-(4-ethynylphenyl)cyclopropylacetic acid is its potential in pharmacological research. The compound's unique structure suggests that it may interact with multiple targets, offering a multitargeted approach to drug design. This concept is particularly relevant in modern medicine, where combination therapies are often more effective than single-agent treatments. The CAS No. 2228411-68-3 provides a standardized identifier for this compound, facilitating its use in academic and industrial research settings.

Recent studies have begun to explore the biological activity of 2-1-(4-ethynylphenyl)cyclopropylacetic acid in various disease models. Preliminary investigations suggest that this compound may possess anti-inflammatory, antioxidant, or even anticancer properties. These findings are based on both computational modeling and experimental assays, which have highlighted the compound's ability to modulate key signaling pathways involved in disease progression. For example, studies indicate that it may interfere with inflammatory cascades by inhibiting specific enzymes or blocking receptor activation.

The synthesis of 2-1-(4-ethynylphenyl)cyclopropylacetic acid presents an interesting challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency and precision. Modern techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations, have been instrumental in constructing the desired framework. These methods not only improve yield but also allow for modifications at different positions of the molecule, enabling fine-tuning of its pharmacological properties.

In the context of medicinal chemistry, 2-1-(4-ethynylphenyl)cyclopropylacetic acid represents a promising scaffold for developing novel therapeutics. Its structural features provide a balance between flexibility and rigidity, allowing it to adapt to binding pockets of biological targets while maintaining stability under physiological conditions. Furthermore, the presence of both polar and nonpolar regions enhances its solubility and bioavailability, critical factors for drug development.

The pharmaceutical industry has taken note of the potential of this compound and is actively investigating its applications in various therapeutic areas. Companies specializing in drug discovery are particularly interested in derivatives of cyclopropylacetic acids due to their unique chemical space and biological relevance. Collaborative efforts between academic researchers and industry scientists are likely to yield innovative drugs based on this scaffold in the near future.

From a chemical biology perspective, understanding the mechanisms by which 2-1-(4-ethynylphenyl)cyclopropylacetic acid exerts its effects is crucial for optimizing its therapeutic potential. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been employed to elucidate its interactions with biological targets at an atomic level. These studies not only provide insights into its mechanism of action but also guide further modifications to enhance potency and selectivity.

The future prospects for 2-1-(4-ethynylphenyl)cyclopropylacetic acid appear bright, with ongoing research expected to uncover new applications and refine existing ones. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs. Whether through modulation of enzyme activity or interference with signaling pathways, this versatile molecule holds significant promise for improving human health.

2228411-68-3 (2-1-(4-ethynylphenyl)cyclopropylacetic acid) 関連製品

- 4351-78-4(2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol)

- 1807095-66-4(Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate)

- 1609395-59-6(N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)

- 1022112-32-8(Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate)

- 1609400-27-2(N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide)

- 2152916-58-8(3-(dimethyl-4H-1,2,4-triazol-3-yl)-2,2-dimethylpropanal)

- 1803969-33-6(4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine)

- 1002535-22-9(methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoate)

- 73075-45-3(7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride)

- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)